molecular formula C12H17ClN2O2 B2477578 2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride CAS No. 2270906-61-9

2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride

Cat. No.: B2477578
CAS No.: 2270906-61-9
M. Wt: 256.73
InChI Key: SNTODUHHTULCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-1-(cyclopropanecarbonyl)-3,5-dimethylpyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-7-6-14(12(16)9-3-4-9)10(5-13)8(2)11(7)15;/h6,9H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTODUHHTULCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C(C1=O)C)CN)C(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

1. Mechanism of Action
The compound exhibits multiple mechanisms of action that contribute to its biological activity. It has been shown to interact with various biological targets, including:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs is associated with anti-cancer properties, as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
  • Nicotinamide Adenine Dinucleotide Kinase (NADK) : The compound may affect NADP and NADPH levels, leading to destabilization of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby inhibiting cell growth .

2. Therapeutic Applications
Research indicates that this compound may be beneficial in treating various conditions, including:

  • Cancer : Due to its ability to inhibit HDACs and affect metabolic pathways critical for cancer cell proliferation.
  • Neurological Disorders : Potential neuroprotective effects have been suggested, warranting further investigation into its use in neurodegenerative diseases.

Case Studies and Experimental Findings

1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.

2. In Vivo Studies
Preclinical animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

  • Animal Models : In a study using mouse models of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of treatment.

Data Tables

Study Type Cell Line/Model Concentration (µM) Effect Observed
In VitroMCF-710 - 50Cell viability inhibition
In VitroA54910 - 50Cell viability inhibition
In VivoMouse ModelN/ATumor size reduction by 50%

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